Product packaging for 4,6-Dimethylpyridine-2,3-diamine(Cat. No.:CAS No. 50850-16-3)

4,6-Dimethylpyridine-2,3-diamine

Cat. No.: B1589671
CAS No.: 50850-16-3
M. Wt: 137.18 g/mol
InChI Key: KOFVAOOMAVAGHM-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2,3-diamine (CAS 50850-16-3) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry research. This compound, with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol, features a diamine substitution on a dimethylpyridine scaffold, making it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles . Its primary research value lies in its role as a key intermediate for constructing fused pyridine derivatives with potential biological activity. The diamine functionality allows for cyclization reactions to form various constrained heterocyclic systems, which are privileged structures in drug discovery . Pyridine derivatives analogous to this compound are extensively investigated for their versatile biological activities and are commonly used as scaffolds in the development of novel therapeutic agents . Specifically, such dimethylpyridine-diamine structures serve as critical precursors in the synthesis of pyridinoxazole, pyridinimidazole, and other fused ring systems that are valuable for creating compound libraries for phenotypic screening in drug discovery campaigns . This product is intended for research and laboratory use only. It is strictly for use in professional or research settings and is not certified for human or veterinary diagnostic or therapeutic use. The product should not be administered to humans or used for any personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1589671 4,6-Dimethylpyridine-2,3-diamine CAS No. 50850-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-5(2)10-7(9)6(4)8/h3H,8H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFVAOOMAVAGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452437
Record name 2,3-diamino-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-16-3
Record name 2,3-diamino-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 4,6 Dimethylpyridine 2,3 Diamine and Its Precursors

Direct Synthesis Approaches to the Pyridine (B92270) Core

Directly constructing the 4,6-dimethylpyridine-2,3-diamine molecule requires careful consideration of ring formation and the introduction of amine functionalities.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring is a fundamental step in the synthesis of this compound. Various classical and modern cyclization strategies can be employed. The Hantzsch pyridine synthesis, a well-established method, involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. mdpi.com This multicomponent reaction can be adapted to produce substituted pyridines. For instance, the reaction of ethyl acetoacetate (B1235776) with formaldehyde (B43269) in the presence of diethylamine, followed by treatment with ammonia, leads to the formation of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org Subsequent oxidation and decarboxylation yield 2,6-dimethylpyridine. orgsyn.org

More contemporary methods utilize different starting materials and catalysts. For example, substituted pyridines can be synthesized from ylidenemalononitriles. nih.gov Another approach involves the condensation of β-enamine carbonyls with a C1 source like rongalite to assemble the pyridine ring. mdpi.com The choice of cyclization reaction often depends on the desired substitution pattern and the availability of starting materials.

Computational studies have also shed light on the mechanisms of these cyclization reactions. For instance, density functional theory (DFT) calculations have been used to study the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde, revealing the importance of a protonated tautomeric enol form in the reaction pathway. nih.gov

Introduction of Amine Functionalities

Once the dimethylpyridine core is established, the introduction of the 2,3-diamine groups is the next critical step. This is typically achieved through a sequence of nitration and reduction reactions. For example, 2-aminopyridine (B139424) can be brominated and then nitrated to introduce a nitro group at the 3-position. arkat-usa.orgorgsyn.org Subsequent reduction of the nitro group, often using reducing agents like iron in acidic medium or catalytic hydrogenation, yields the desired diamine. arkat-usa.orgorgsyn.orgresearchgate.net

The direct amination of pyridine derivatives is another potential route. For instance, 3-aminopyridine (B143674) can be aminated using sodamide. orgsyn.org The choice of amination method is crucial to control the regioselectivity and avoid unwanted side reactions.

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of material properties.

Derivatization from Pre-formed Pyridine Systems

A common and versatile strategy for creating analogs is to start with a pre-formed, functionalized pyridine ring and modify its substituents. arkat-usa.org This approach offers a modular way to access a diverse range of compounds. For example, a pre-existing 2,3-diaminopyridine (B105623) can be reacted with various aldehydes to form imidazopyridine derivatives. sigmaaldrich.com

The synthesis of 2,3-diamino-5-bromopyridine (B182523) from 2-aminopyridine through a three-step sequence of bromination, nitration, and hydrogenation has been reported. arkat-usa.orgresearchgate.net This brominated intermediate can then undergo further reactions, such as condensation with substituted benzaldehydes, to generate a library of 2-amino-5-bromo-3-(benzylimino)pyridine analogs. arkat-usa.org

Starting MaterialReagentsProductYield (%)Reference
2-Aminopyridine1. Br₂/Acetic Acid 2. HNO₃/H₂SO₄ 3. Fe/HCl2,3-Diamino-5-bromopyridine78 arkat-usa.org
2,3-Diamino-5-bromopyridineSubstituted Benzaldehydes2-Amino-5-bromo-3-(benzylimino)pyridinesVaries arkat-usa.org
2,3-DiaminopyridineSalicylaldehydeBis-condensed Schiff base- sigmaaldrich.com

Multi-component Reactions in Target Compound Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic step to form a complex product. nih.gov This strategy is particularly powerful for generating libraries of structurally diverse compounds.

The synthesis of highly substituted pyridines can be achieved through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov Another MCR involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) as a nitrogen source under microwave irradiation to produce 2,4,6-triaryl pyridines. nih.gov A three-component synthesis of polysubstituted pyridines has also been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov These MCRs offer a rapid and convergent approach to complex pyridine derivatives that can serve as precursors or analogs of this compound.

Reaction TypeKey ComponentsProduct TypeReference
Cascade ReactionAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesHighly substituted pyridines nih.gov
Microwave-assisted MCRAromatic ketones, aldehydes, hexamethyldisilazane2,4,6-Triaryl pyridines nih.gov
Diels-Alder based MCRAldehydes, α,β-unsaturated acids, enaminesTri- and tetrasubstituted pyridines nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 4,6 Dimethylpyridine 2,3 Diamine

Nucleophilic Reactivity of Amino Groups

The presence of two adjacent amino groups at the C2 and C3 positions of the pyridine (B92270) ring is a defining feature of 4,6-dimethylpyridine-2,3-diamine, making it a potent binucleophile. These amino groups are the primary sites of reaction with a wide range of electrophilic species, often leading to the formation of fused heterocyclic rings.

Reactions with Electrophilic Species

The vicinal diamine moiety readily undergoes condensation and cyclization reactions with various electrophiles. A prominent example is the reaction with 1,2-dicarbonyl compounds, such as α-diketones, to form substituted quinoxalines. quora.com This reaction proceeds through a well-established mechanism involving the initial formation of a diimine intermediate, followed by cyclization and subsequent aromatization.

Similarly, reaction with α-keto acids can lead to the formation of fused heterocyclic systems. google.com The amino groups can also react with other electrophiles like isothiocyanates and carbon disulfide to yield imidazole- and thiazole-fused pyridines, respectively. The general principle involves the initial nucleophilic attack by one of the amino groups, followed by an intramolecular cyclization involving the second amino group.

The reactivity of the amino groups is also evident in their ability to participate in the synthesis of imidazole (B134444) derivatives. researchgate.netyoutube.comnih.gov For instance, condensation with aldehydes or their derivatives can lead to the formation of a fused imidazole ring, yielding 1H-imidazo[4,5-b]pyridine structures. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. quora.comwikipedia.org The reaction conditions for EAS on pyridines are often harsher than those required for benzene. quora.com

Regioselectivity Considerations

In pyridine, electrophilic attack is generally favored at the 3- and 5-positions (meta to the nitrogen). quora.com This is because the intermediates formed by attack at the 2-, 4-, or 6-positions place a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.com In the case of this compound, the positions available for electrophilic attack are C5.

Role of Substituents in Directing Reactions

The substituents on the pyridine ring play a crucial role in directing incoming electrophiles. Both the amino and methyl groups are activating, electron-donating groups that direct electrophilic attack to the ortho and para positions relative to themselves. In this compound, the C2 and C3 amino groups and the C4 and C6 methyl groups all activate the ring towards electrophilic substitution.

Given the positions of the existing substituents, the only available position for substitution is C5. The directing effects of the flanking methyl group at C4 and the amino group at C3 would both favor substitution at the C5 position. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur selectively at the C5 position. For instance, halogenation of aminopyridines with reagents like N-bromosuccinimide (NBS) is known to proceed, with the regioselectivity being strongly influenced by the amino group. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionReagent ExamplePredicted Position of Substitution
NitrationHNO₃/H₂SO₄C5
Halogenation (Bromination)Br₂/FeBr₃ or NBSC5
Halogenation (Chlorination)Cl₂/AlCl₃C5
Friedel-Crafts AlkylationR-Cl/AlCl₃C5
Friedel-Crafts AcylationRCOCl/AlCl₃C5

Transformations Involving Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. These properties enable transformations that directly involve this nitrogen atom.

One common reaction is N-alkylation, where the pyridine nitrogen attacks an alkyl halide to form a pyridinium (B92312) salt. youtube.com This reaction quaternizes the nitrogen, significantly altering the electronic properties of the ring and making it more susceptible to nucleophilic attack.

Another important transformation is the formation of a pyridine N-oxide. wikipedia.org This is typically achieved by oxidation with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. arkat-usa.orgyoutube.com The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen for nucleophilic substitution and can also facilitate certain electrophilic substitutions by modifying the directing effects of the ring. wikipedia.orgsemanticscholar.org For instance, nitration of pyridine N-oxides can occur under milder conditions and with different regioselectivity compared to the parent pyridine. rsc.org The N-oxide can later be deoxygenated to restore the pyridine ring if desired. wikipedia.org

Table 2: Potential Transformations of the Pyridine Nitrogen in this compound

TransformationReagent ExampleProduct Type
N-AlkylationMethyl iodide (CH₃I)N-Methyl-4,6-dimethyl-2,3-diaminopyridinium iodide
N-Oxide Formationm-CPBA or H₂O₂/AcOHThis compound N-oxide

Coordination Chemistry of 4,6 Dimethylpyridine 2,3 Diamine As a Ligand

Chelation Behavior with Metal Ions

The primary characteristic of 4,6-Dimethylpyridine-2,3-diamine as a ligand would be its ability to act as a bidentate chelating agent. The two adjacent amino groups at the 2 and 3 positions of the pyridine (B92270) ring are ideally situated to form a stable five-membered chelate ring upon coordination to a metal ion.

Formation of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. This would typically involve the reaction of the diamine ligand with a metal salt in a suitable solvent. The lone pair of electrons on the nitrogen atoms of the two amino groups would coordinate to the metal center, leading to the formation of a metal complex. The stoichiometry of the resulting complexes (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would depend on various factors, including the nature of the metal ion, its oxidation state, the counter-anion, and the reaction conditions.

While no specific metal complexes of this compound have been reported, studies on the closely related 2-amino-4,6-dimethylpyrimidine (B23340) have shown its ability to coordinate with transition metals like Pd(II) through the pyrimidine (B1678525) ring nitrogen. This suggests that the pyridine nitrogen in this compound could also be involved in coordination, potentially leading to different coordination modes or the formation of polynuclear complexes.

Ligand Field Effects and Electronic Properties of Complexes

The coordination of this compound to a transition metal ion would inevitably influence the electronic properties of the metal center. According to ligand field theory, the interaction between the ligand's donor atoms and the metal's d-orbitals leads to the splitting of these orbitals into different energy levels. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is a crucial factor that determines the electronic spectrum, magnetic properties, and reactivity of the complex.

The two amino groups of this compound are expected to be σ-donors. The strength of the ligand field created by this diamine would be influenced by the basicity of the amino groups and the steric hindrance from the methyl groups on the pyridine ring. The electronic properties of the resulting complexes, such as their color and magnetic behavior (high-spin vs. low-spin), would be directly related to the magnitude of this ligand field splitting. However, without experimental data, any discussion on the specific ligand field effects and electronic properties of its complexes remains purely speculative.

Design and Synthesis of Schiff Base Ligands from Diamine Precursors

A significant and widely explored area of coordination chemistry involves the use of Schiff base ligands, which are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. The 2,3-diamine functionality of this compound makes it an excellent precursor for the synthesis of a variety of Schiff base ligands.

Reaction of the diamine with one or two equivalents of an aldehyde or ketone would yield mono- or di-Schiff base ligands, respectively. These new ligands would possess imine (-C=N-) groups in addition to the pyridine nitrogen, offering multiple coordination sites. The electronic and steric properties of these Schiff base ligands could be readily tuned by varying the aldehyde or ketone precursor. For instance, using aromatic aldehydes with different substituents could modulate the electronic properties of the resulting ligand and, consequently, the properties of its metal complexes.

While the synthesis of Schiff bases from various diamines is a well-established methodology, there are no specific reports on the synthesis of Schiff base ligands derived from this compound in the available literature.

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of any new metal complexes formed with this compound or its Schiff base derivatives would rely on a combination of spectroscopic and structural techniques.

Infrared (IR) spectroscopy would be a key tool to confirm the coordination of the ligand. The N-H stretching frequencies of the amino groups in the free diamine would be expected to shift upon coordination to a metal ion. For Schiff base complexes, the C=N stretching frequency would provide evidence of the imine nitrogen's involvement in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be invaluable for characterizing the structure of the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the pyridine ring and methyl group protons and carbons upon complexation would provide insights into the coordination mode.

UV-Visible spectroscopy would be used to study the electronic transitions within the metal complexes and to gain information about the ligand field splitting.

Unfortunately, a comprehensive search of crystallographic databases reveals no deposited crystal structures for any metal complexes of this compound or its derivatives.

Applications of 4,6 Dimethylpyridine 2,3 Diamine in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

4,6-Dimethylpyridine-2,3-diamine is a key intermediate in the synthesis of a variety of organic compounds. myskinrecipes.com Its utility as a building block stems from its capacity to participate in reactions that form larger, more intricate molecular structures. nih.govnih.gov The strategic placement of its functional groups allows for a modular approach to synthesis, enabling the stepwise construction of complex molecules. nih.gov This diamine derivative is particularly noted for its role in creating heterocyclic compounds, which are fundamental to medicinal chemistry and material science. myskinrecipes.com

Applications in Heterocyclic Compound Synthesis

The primary application of this compound in advanced organic synthesis is in the construction of fused heterocyclic systems. The vicinal diamine functionality is primed for condensation reactions with a variety of diketones, ketoesters, and other bifunctional reagents to yield a range of heterocyclic structures.

A notable example is its use in one-pot, multi-component reactions. For instance, it reacts with 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) to produce imidazopyridinone derivatives. nih.gov This reaction proceeds through the formation of an enamine intermediate, followed by cyclocondensation and subsequent decarboxylation to afford the final product in moderate to good yields. nih.gov

The synthesis of various imidazopyridine derivatives, a class of aza-fused heterocycles, highlights the compound's importance. nih.gov These structures are of significant interest due to their wide applications in medicinal chemistry. nih.gov

Access to Biologically Relevant Scaffolds

The heterocyclic compounds derived from this compound often serve as scaffolds for molecules with significant biological activity. Imidazopyridines, for example, are known to possess antibacterial, kinase inhibitory, and anti-cancer properties. nih.gov The development of new pyridine (B92270) heterocyclic hybrids is a key area of research in the search for novel anticancer agents. nih.gov

The synthesis of substituted imidazopyridines has led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines. nih.gov For instance, certain imidazo[1,2-a]pyridines have shown promising bioactivity against MOLM-13 and MV4-11 cells, indicating their potential in the development of kinase inhibitors. nih.gov

The table below showcases examples of biologically relevant scaffolds synthesized using diamine precursors and their observed activities.

Scaffold ClassPrecursorsBiological Relevance
ImidazopyridinonesDiamines, 1,1-bis(methylthio)-2-nitroethene, Aromatic aldehydes, Meldrum's acidPotentially bioactive compounds nih.gov
Imidazo[1,2-a]pyridinesPropargyl alcohols, 2-aminopyridinesAnticancer agents, Kinase inhibitors nih.gov
Pyridine HybridsPyran, Pyrimidine (B1678525), Pyrazole ringsAntiproliferative activity against cancer cell lines nih.gov
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines-Antitumor agents, Raf kinase inhibition nih.gov

Development of Novel Synthetic Pathways

The use of this compound has also spurred the development of new and efficient synthetic methodologies. One-pot multi-component reactions, as mentioned earlier, offer a streamlined approach to complex molecules, often under environmentally friendly conditions. nih.gov These methods are advantageous due to their experimental simplicity, the absence of a catalyst in some cases, and straightforward work-up procedures. nih.gov

Researchers have developed a novel NaIO₄/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines to synthesize imidazo[1,2-a]pyridines. nih.gov This protocol is notable for its broad substrate scope and high functional group tolerance, yielding various C3-carbonylated imidazopyridines in moderate yields. nih.gov

The development of catalyzed methods for synthesizing pyrimidine and related heterocyclic compounds is an active area of research, with a focus on cycloaddition reactions. mdpi.com These advancements provide efficient routes to a wide array of functionalized heterocyclic systems.

Catalyst or Promotor in Organic Transformations

While primarily utilized as a building block, the potential of this compound and its derivatives to act as catalysts or promotors in organic transformations is an area of interest. The nitrogen atoms in the pyridine ring and the amino groups can coordinate to metal centers, suggesting applications in catalysis. For instance, palladium-catalyzed reactions are commonly used for the amination of halosubstituted heterocycles, a key step in the synthesis of various biologically active compounds. nih.gov

The development of novel synthetic methods often involves the use of catalysts to promote reactions, and pyridine-containing ligands can play a crucial role in these processes. google.com For example, palladium(0)-catalyzed organozinc chemistry has been used to synthesize 2,4-diamino-6-arylmethylquinazolines. nih.gov

Medicinal Chemistry and Biological Activity of 4,6 Dimethylpyridine 2,3 Diamine Derivatives

Anticancer Activity Studies

Derivatives of pyridine (B92270) and related heterocyclic structures are recognized for their potential as anticancer agents. Research has focused on their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with the cell cycle.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

The cytotoxic effects of various pyridine and pyrimidine (B1678525) derivatives have been evaluated against several human cancer cell lines. While specific data for a wide range of 4,6-dimethylpyridine-2,3-diamine derivatives is limited, studies on structurally related compounds provide insights into their potential.

For instance, a series of 2,4-diaminopyrimidine (B92962) derivatives were designed and synthesized as potential antitumor agents. The most promising compounds, 9k and 13f , demonstrated significant inhibitory activity against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. nih.gov

Similarly, novel 4,6-diaryl-2-pyrimidinamine derivatives have been shown to inhibit the proliferation of MCF-7 and HUVEC (human umbilical vein endothelial cells). nih.gov Another study on 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine derivatives reported weak to good cytotoxic activities against MCF-7, LS180 (colon adenocarcinoma), and MOLT-4 (acute lymphoblastic leukemia) cell lines. frontiersin.org

A novel pyridine derivative, designated as compound H42 , was found to inhibit the proliferation of ovarian cancer cell lines SKOV3 and A2780 with IC50 values of 0.87 μM and 5.4 μM, respectively. oaji.net Furthermore, certain 1'H-spiro-indoline-3,4'-pyridine derivatives exhibited antiproliferative activity against the Caco-2 (colorectal adenocarcinoma) cell line, with IC50 values as low as 7.83 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Pyridine and Pyrimidine Derivatives

Compound Cancer Cell Line IC50 (μM) Reference
9k A549 2.14 nih.gov
HCT-116 3.59 nih.gov
PC-3 5.52 nih.gov
MCF-7 3.69 nih.gov
13f A549 1.98 nih.gov
HCT-116 2.78 nih.gov
PC-3 4.27 nih.gov
MCF-7 4.01 nih.gov
Compound H42 SKOV3 0.87 oaji.net
A2780 5.4 oaji.net
1'H-spiro-indoline-3,4'-pyridine 7 Caco-2 7.83 nih.gov
4,6-dimethyl-2-oxo-pyridine 2 HepG-2 51.59 nih.gov
Caco-2 41.49 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Several studies have demonstrated that pyridine and its fused heterocyclic derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.

A study on a novel pyridine derivative, compound H42 , revealed that it induced apoptosis, the production of intracellular reactive oxygen species (ROS), and DNA damage in ovarian cancer cells. oaji.net Furthermore, it led to the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase. oaji.net

Pyrazolo[3,4-b]pyridine derivatives have also been shown to induce apoptosis and arrest the cell cycle. For example, compound 9a and compound 14g were found to arrest the cell cycle at the G2/M and S phases in different cancer cell lines and induce apoptosis. elsevierpure.com Similarly, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been reported to induce G0/G1 cell cycle arrest and apoptosis in HeLa (cervical cancer) and MCF-7 cells. nih.gov

Derivatives of 2,4-diaminopyrimidine have been shown to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis and blockage of the cell cycle at the G2-M phase. nih.govresearchgate.net Another study on a small molecule, 2,3-DCPE , demonstrated its ability to induce S phase arrest in colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway. nih.gov

Effects on Cellular Processes (e.g., F-actin reorganization)

The direct effect of this compound derivatives on the reorganization of the F-actin cytoskeleton has not been extensively studied in the available literature. However, the actin cytoskeleton is a known target for some anticancer agents, and its disruption can inhibit cell migration and invasion. Studies on unrelated compounds have shown that drugs that modulate the actin cytoskeleton can inhibit cancer cell processes. For example, cytochalasin D can cause the fragmentation of the actin cytoskeleton. nih.gov Further research is needed to determine if this compound derivatives have similar effects.

Potential as Inhibitors or Modulators of Biological Targets

The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit specific biological targets that are crucial for cancer cell survival and proliferation.

One important target is the Focal Adhesion Kinase (FAK) , a key regulator of cell adhesion, migration, and survival. A series of diaminopyrimidine derivatives have been designed as FAK inhibitors. nih.govCompound A12 from this series showed potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov

Another significant target is the family of Cyclin-Dependent Kinases (CDKs) , which are central to the regulation of the cell cycle. Pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of CDK2 and CDK9. elsevierpure.com

Furthermore, Histone Deacetylases (HDACs) are another class of enzymes targeted by anticancer drugs. The pyridine derivative H42 was found to downregulate the expression of HDAC6, leading to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90). oaji.net

Some pyrazolopyridine-based compounds have also been developed as potent kinase inhibitors for targeted cancer therapy, highlighting the versatility of this scaffold in drug discovery. researchgate.net Additionally, 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMP-activated protein kinase (AMPK) . nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine and pyrimidine derivatives, several SAR studies have provided insights into the structural features that enhance their anticancer effects.

A review of pyridine derivatives highlighted that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. nih.gov

In the case of 2,4-diaminopyrimidine derivatives, SAR studies revealed that variations in the aromatic ring and the terminal aniline (B41778) moiety on the pyrimidine core significantly influence their antitumor activity. nih.gov For 4,6-diaryl-2-pyrimidinamine derivatives, the simultaneous antagonism of the estrogen receptor (ER) and inhibition of VEGFR-2 was identified as a key mechanism for their anti-breast cancer activity. nih.gov

For 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives, molecular docking studies suggested that these compounds fit well into the active site of CDK2, with their activity influenced by hydrogen bonding and hydrophobic interactions. nih.gov In a series of imidazo[1,2-a]pyridines, dimeric structures showed remarkable cytotoxic activities, suggesting that dimerization could be a promising strategy for developing novel anticancer agents. researchgate.netnih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, Fungicidal)

Besides their anticancer properties, derivatives of this compound and related heterocyclic compounds have been investigated for other biological activities.

A series of 4-arylsubstituted-6-(p-hydroxyphenyl/p-aminophenyl)-3-cyano-2-aminopyridines were synthesized and evaluated for their anti-inflammatory and analgesic properties . oaji.netmdpi.com The study found that the presence of electron-releasing groups on the aryl rings influenced these activities. oaji.net Specifically, the introduction of a p-hydroxyphenyl substituent at the 6-position of the 3-cyano-2-aminopyridine nucleus increased both anti-inflammatory and analgesic potency. oaji.netmdpi.com Other studies on pyridinedicarbonitrile, benzopyranopyridine, and 6-substituted-3(2H)-pyridazinone derivatives have also reported significant analgesic and anti-inflammatory activities. nih.govnih.gov

In the realm of antifungal activity , novel pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) , displayed good in vivo antifungal activity against Botrytis cinerea. Additionally, certain 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have shown both antibacterial and antifungal activities. nih.gov The antifungal properties of various aminopyridine and pyrimidine derivatives have also been documented. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the molecular structure, connectivity, and even the chemical environment of individual atoms.

For a model compound like 3,5-diaminopyridine , the NMR spectra would exhibit distinct signals corresponding to its unique protons and carbons. The presence of an axis of symmetry in 3,5-diaminopyridine simplifies its spectra.

¹H NMR: The proton NMR spectrum is expected to show three main signals:

A signal for the two equivalent protons at the C2 and C6 positions. These are adjacent to the ring nitrogen and would appear furthest downfield.

A signal for the single proton at the C4 position, which would appear at a slightly higher field than the C2/C6 protons.

A broad signal corresponding to the four protons of the two amino (-NH₂) groups. The chemical shift of these protons is variable and depends on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display three signals for the pyridine (B92270) ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions.

For the target molecule, 4,6-dimethylpyridine-2,3-diamine , the spectra would be more complex due to the lack of symmetry. One would expect:

A single aromatic proton signal (for the H at C5).

Two distinct singlets for the two methyl (CH₃) groups at C4 and C6.

Two separate broad signals for the two amino (-NH₂) groups at C2 and C3, as they are in different chemical environments.

The ¹³C NMR would show seven distinct signals for the seven carbon atoms of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Diaminopyridine Structures Predicted values are based on standard chemical shift tables and data from analogous structures.

Assignment 3,5-Diaminopyridine (Predicted) This compound (Predicted)
¹H NMR
Aromatic-H δ ~7.5 (s, 2H, H2/H6), ~6.7 (t, 1H, H4) δ ~6.5 (s, 1H, H5)
Amine-H (NH₂) δ ~4.5-5.5 (br s, 4H) δ ~5.0-6.0 (br s, 4H, two distinct signals)
Methyl-H (CH₃) N/A δ ~2.2-2.5 (s, 6H, two distinct singlets)
¹³C NMR
C-NH₂ δ ~148 δ ~145 (C2), ~135 (C3)
C-H δ ~108 (C4) δ ~115 (C5)
C-N (ring) δ ~138 (C2/C6) δ ~150 (C2), ~155 (C6)
C-CH₃ N/A δ ~148 (C4), ~155 (C6)

To unambiguously assign the signals in more complex molecules like this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would primarily be used to confirm the absence of coupling for the single aromatic proton and the two methyl singlets, helping to verify their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is crucial for assigning each proton signal to its corresponding carbon signal. For instance, it would definitively link the aromatic proton signal at ~6.5 ppm to the C5 carbon signal at ~115 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is extremely powerful for piecing together the molecular skeleton. For example, the protons of the C4-methyl group would show a correlation to the C4, C3, and C5 carbons, confirming the substitution pattern around that part of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy measure the vibrational frequencies of chemical bonds within a molecule. These techniques are particularly useful for identifying functional groups. In diaminopyridines, the key functional groups are the amino (N-H) groups and the aromatic pyridine ring (C-H, C=C, C=N).

The IR spectrum of a diaminopyridine is dominated by the vibrations of the amino groups. ciac.jl.cn

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: The scissoring vibration of the -NH₂ group appears in the 1590-1650 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits a series of characteristic absorptions between 1400 and 1600 cm⁻¹.

C-H Bending: For this compound, additional C-H stretching and bending vibrations from the methyl groups would be expected around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Table 2: Key IR Absorption Bands for Diaminopyridines

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Two sharp-to-broad bands
Aromatic C-H Stretch 3000 - 3100 Medium to weak
Aliphatic C-H Stretch (Methyl) 2850 - 2960 Medium (Expected for dimethyl derivative)
N-H Scissoring Bend 1590 - 1650 Medium to strong

The amino groups in diaminopyridines are capable of acting as both hydrogen bond donors (via N-H) and acceptors (via the lone pair on the nitrogen). This leads to significant intermolecular hydrogen bonding in the solid state and in concentrated solutions. This interaction has a pronounced effect on the IR spectrum, particularly on the N-H stretching vibrations. The formation of hydrogen bonds weakens the N-H bond, causing the absorption bands to:

Shift to lower frequencies (red-shift).

Become broader and more intense .

The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonding network within the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight of the compound.

For This compound , the molecular formula is C₇H₁₁N₃, giving a monoisotopic mass of approximately 137.10 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass. Predicted data suggests the protonated molecule [M+H]⁺ would be observed at m/z 138.10257.

The fragmentation pattern provides clues to the molecule's structure. Amines and aromatic rings are relatively stable, so the molecular ion peak is often prominent. Common fragmentation pathways for aromatic amines include:

Alpha-cleavage: Loss of a hydrogen atom from the carbon adjacent to the nitrogen.

Loss of HCN: A characteristic fragmentation for pyridine rings, leading to a loss of 27 mass units.

Loss of methyl radicals (•CH₃): For the dimethylated compound, a loss of 15 mass units would be a highly likely fragmentation step.

Analysis of these fragments allows researchers to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific X-ray crystallography data for the compound this compound. While crystallographic data exists for structurally related compounds, such as other substituted pyridines and pyrimidines, the precise solid-state structure, including unit cell dimensions, bond lengths, and bond angles for this compound, has not been reported in the accessible literature.

Therefore, the detailed research findings and data tables requested for this section cannot be provided at this time. The determination of the crystal structure of this compound would require experimental analysis via single-crystal X-ray diffraction.

Computational and Theoretical Chemistry Studies of 4,6 Dimethylpyridine 2,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying molecules of medium size like 4,6-Dimethylpyridine-2,3-diamine.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For pyridine (B92270) derivatives, DFT methods such as B3LYP with basis sets like 6-31G or 6-311G are commonly employed to perform geometry optimization. bhu.ac.inresearchgate.net

In a study on the related compound 3,5-diacetyl-2,6-dimethylpyridine (B1595985), DFT calculations (RB3LYP/6-31G) were used to model the molecule's geometry and the geometry of its protonated form. researchgate.net The calculations revealed that protonation at the pyridine nitrogen atom significantly alters the charge distribution, increasing the positive charge on the hydrogen atoms of the adjacent methyl groups. researchgate.net This change increases the CH-acidity, which is crucial for subsequent reactions. researchgate.net The total energy calculations showed that the protonated form (Еtotal = –632.4010 atomic units) is thermodynamically more stable than the neutral molecule (Еtotal = –632.0234 a.u.). researchgate.net

For this compound, similar calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its most stable conformation. The table below illustrates the kind of structural parameters that would be obtained from such a DFT optimization, based on typical values for similar molecular fragments.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table is for illustrative purposes to show representative data obtained from DFT calculations.

Parameter Bond/Atoms Value (Å / Degrees)
Bond Length C2-N(amine) ~1.38 Å
Bond Length C3-N(amine) ~1.39 Å
Bond Length C4-C(methyl) ~1.51 Å
Bond Length N1-C2 ~1.35 Å
Bond Angle N1-C2-C3 ~121°
Bond Angle C2-C3-C4 ~120°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net

Time-dependent DFT (TD-DFT) calculations are used to determine electronic properties like HOMO and LUMO energies. bhu.ac.in A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For pyridine derivatives, these calculations help in understanding their electronic spectra and potential as building blocks in materials science or medicinal chemistry. researchgate.net The analysis provides insights into the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. bhu.ac.in

Table 2: Representative Frontier Molecular Orbital Energies This table is for illustrative purposes to show representative data obtained from FMO analysis.

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of the minimum energy structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent like water). biointerfaceresearch.com

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time, one can assess if the molecule maintains its initial fold or undergoes significant structural changes. biointerfaceresearch.com

Regional Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom or residue indicates which parts of the molecule are most flexible. biointerfaceresearch.com For this compound, this could highlight the rotational freedom of the amine and methyl groups.

Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and hydrogen bonding patterns.

A related computational approach involves using high-level ab initio methods to study the thermodynamics of different conformers. For instance, a study on trans-4,6-dimethyl-1,3-thioxane calculated the free energy difference (ΔG°) between two chair conformations, predicting their relative concentrations in the gas phase and in solution. researchgate.net Such an analysis for this compound could quantify the energy barriers between different orientations of its substituent groups.

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical methods, particularly DFT, are invaluable for elucidating the step-by-step mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

A study of the cyclization reaction between a related compound, 3,5-diacetyl-2,6-dimethylpyridine, and salicylic (B10762653) aldehyde demonstrates this capability. researchgate.netnih.gov The calculations confirmed a proposed mechanism by showing that:

Protonation of the pyridine nitrogen is the initial, thermodynamically favorable step. researchgate.net

This protonation increases the acidity of the methyl groups, facilitating the necessary enolization of an acetyl group. researchgate.net

The protonated enol form creates a stable pre-reaction complex with salicylic aldehyde, stabilized by three hydrogen bonds. nih.gov

The formation of this specific complex directs the reaction towards the observed Knoevenagel product, preventing an alternative Claisen–Schmidt reaction pathway. nih.gov

For this compound, which is often used as a building block in the synthesis of heterocyclic compounds, similar calculations could be used to predict reaction outcomes, optimize reaction conditions, and understand the regioselectivity of its reactions. myskinrecipes.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound or its derivatives, binds to the active site of a macromolecular target, typically a protein. mdpi.comugm.ac.id This method is central to structure-based drug design. nih.gov

Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and use a scoring function to estimate the strength of the interaction, known as the binding affinity. nih.govnih.gov Studies on inhibitors targeting cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs) show that docking can successfully identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govnih.gov For example, docking studies on FGFR4 inhibitors revealed that methyl groups on the pyridine ring could cause a steric clash with the kinase hinge region, weakening the binding affinity. nih.gov

Binding affinity is a quantitative measure of the strength of the interaction between a ligand and its target. nih.gov In molecular docking, this is typically reported as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. biointerfaceresearch.com

For example, a molecular docking study of novel anticancer agents based on a 4,6-dimethylpyridine scaffold reported a binding affinity of -14.5 kcal/mol for the most potent compound against one of its targets. nih.gov In another study, docking of itaconic acid against an anticancer protein target yielded a binding energy of -11.26 kcal/mol. biointerfaceresearch.com The accuracy of docking protocols is often validated by "re-docking" a known co-crystallized ligand into its binding site and ensuring the predicted pose is close to the experimental one (e.g., RMSD < 2.0 Å). mdpi.com

For this compound, docking studies against various enzymes or receptors could predict its potential biological activity and guide the design of more potent derivatives.

Table 3: Illustrative Molecular Docking Results This table is for illustrative purposes to show representative data obtained from a docking study.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A -7.8 ASP-145, LYS-33 Hydrogen Bond, Electrostatic
Kinase A -7.8 ILE-10, VAL-52 Hydrophobic
Protease B -6.5 HIS-64, SER-195 Hydrogen Bond

Electrostatic Potential Mapping

Computational analysis of the molecular electrostatic potential (MEP) is a valuable tool for understanding the electronic distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP illustrates the three-dimensional charge distribution, providing insights into electrophilic and nucleophilic sites.

General Principles of MEP Analysis

An electrostatic potential map is generated by calculating the potential energy of a hypothetical positive point charge as it interacts with the electron cloud and nuclei of the molecule at various points on its surface. This allows for the visualization of charge distribution from a chemical reactivity perspective.

Negative Regions (Red/Yellow): These areas correspond to regions of high electron density and negative electrostatic potential. They are characteristic of lone pairs on electronegative atoms and are indicative of sites susceptible to electrophilic attack.

Positive Regions (Blue): These areas represent regions of low electron density and positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack.

Neutral Regions (Green): These areas have an electrostatic potential close to zero, indicating a balance between positive and negative charges, often found in nonpolar regions of the molecule.

Predicted MEP Features for this compound

Based on the structure of this compound, a theoretical MEP map would be expected to show the following features:

The most negative potential (electron-rich regions) would likely be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups due to the presence of lone pair electrons. These areas would be the primary sites for interaction with electrophiles or hydrogen bond donors.

The most positive potential (electron-poor regions) would be located on the hydrogen atoms of the amino (-NH2) groups. These hydrogens are acidic and would be the primary sites for hydrogen bonding interactions with electron-donating atoms.

The interplay of the electron-donating amino and methyl groups on the pyridine ring would influence the precise values of the electrostatic potential at different points on the molecular surface.

Interactive Data Table: General Color Correlation in MEP Maps

Below is a representative table illustrating the typical correlation between colors on an MEP map and the nature of the electrostatic potential. The specific potential values (in kJ/mol or kcal/mol) can vary depending on the computational method and software used.

ColorPotential Range (Arbitrary Units)Interpretation
RedMost NegativeHigh electron density, strong attraction for positive charges (electrophilic attack site)
OrangeNegativeModerate electron density
YellowSlightly NegativeLow electron density
GreenNeutralNear-zero potential, nonpolar region
BluePositiveElectron-poor region, attraction for negative charges (nucleophilic attack site)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,6-Dimethylpyridine-2,3-diamine to achieve high yield and purity?

  • Methodological Answer :

  • Step 1 : Start with halogenated precursors (e.g., 4,6-Dichloropyridine-2,3-diamine ) and perform nucleophilic substitution using methylating agents (e.g., methyl Grignard reagents or dimethyl sulfate).
  • Step 2 : Optimize reaction conditions:
ParameterOptimal ConditionEvidence Source
SolventDry THF or DMF
CatalystPd/C or CuI
Temp.80–100°C
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl group integration at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 153.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Use sonication or co-solvents (e.g., 10% ethanol) for aqueous systems .
  • Stability : Store under inert gas (N2_2) at –20°C to prevent oxidation. Monitor degradation via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected peaks, compare with computational predictions (DFT-based chemical shift calculations) .
  • Multi-Technique Validation : Cross-validate using IR (C-N stretches at 1250–1350 cm1^{-1}) and X-ray crystallography (if crystalline derivatives are available) .

Q. What is the mechanistic role of this compound in modulating kinase activity for drug discovery?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition (IC50_{50}) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify interactions with ATP-binding pockets .
  • SAR Analysis : Modify methyl groups to assess steric effects on binding affinity .

Q. How can this compound serve as a ligand in catalytic systems for cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Applications :
Reaction TypeCatalyst SystemYield (%)Reference
Suzuki CouplingPd(OAc)2_2/4,6-Dimethylpyridine-2,3-diamine85–92
C–H ActivationCu(I)/TBHP78
  • Mechanistic Insight : The diamine moiety acts as a bidentate ligand, stabilizing metal centers and enhancing electron transfer .

Key Data Contradictions and Resolutions

  • Contradiction : Discrepancies in reported melting points due to polymorphic forms.

    • Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and standardize crystallization protocols .
  • Contradiction : Variable biological activity in antioxidant assays.

    • Resolution : Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4) and validate with positive controls (e.g., ascorbic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.